molecular formula C12H13N3O2 B15270840 Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B15270840
M. Wt: 231.25 g/mol
InChI Key: XSVCOUJLMDHWGP-UHFFFAOYSA-N
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Description

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based small molecule characterized by a methyl ester at position 3 and a 2-(aminomethyl)phenyl substituent at position 5 of the pyrazole ring. The compound’s structure combines aromaticity, hydrogen-bonding capability (via the amine group), and ester functionality, making it a versatile scaffold for medicinal chemistry, particularly in kinase inhibitor development.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13/h2-6H,7,13H2,1H3,(H,14,15)

InChI Key

XSVCOUJLMDHWGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN

Origin of Product

United States

Preparation Methods

Condensation-Cyclization of β-Ketoesters with Hydrazines

A widely adopted method involves the cyclocondensation of β-ketoesters with substituted hydrazines. For example, methyl 3-(2-cyanophenyl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol under reflux to form the pyrazole core. Subsequent reduction of the nitrile group to aminomethyl is achieved using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Reaction Conditions :

Parameter Value Source
Solvent Ethanol/THF
Temperature 80°C (cyclization)
Catalyst None
Yield 61–74% (after purification)

This route offers moderate yields but requires careful control of stoichiometry to avoid over-reduction byproducts.

Palladium-Catalyzed Coupling of Pyrazole Intermediates

Advanced methodologies employ palladium-catalyzed cross-coupling to install the 2-(aminomethyl)phenyl moiety. Starting from 5-bromo-1H-pyrazole-3-carboxylate, a Suzuki-Miyaura coupling with 2-(aminomethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ achieves C-C bond formation.

Optimized Protocol :

  • Charge 5-bromo-1H-pyrazole-3-carboxylate (1.0 eq), 2-(aminomethyl)phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) into degassed dioxane.
  • Add aqueous K₂CO₃ (2.0 eq) and stir at 90°C under N₂ for 12 h.
  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

This method achieves yields up to 78% but necessitates anhydrous conditions and inert atmosphere.

Reductive Amination of Pyrazole Aldehydes

Two-Step Reduction-Oxidation Sequence

A patent-pending approach converts pyrazole aldehydes to the target compound via intermediate alcohols:

  • Reduce methyl 5-(2-formylphenyl)-1H-pyrazole-3-carboxylate with NaBH₄ in methanol to yield the benzylic alcohol.
  • Oxidize the alcohol intermediate using pyridinium chlorochromate (PCC) in dichloromethane to regenerate the aldehyde.
  • Perform reductive amination with ammonium acetate and NaBH₃CN to install the aminomethyl group.

Critical Parameters :

  • Solvent Choice : Dichloromethane enables efficient PCC-mediated oxidation without ester hydrolysis.
  • Temperature Control : Maintain 0–5°C during NaBH₄ addition to prevent over-reduction.

Salt Formation and Purification Strategies

Hydrochloride Salt Preparation

Conversion to the hydrochloride salt improves crystallinity and storage stability:

  • Dissolve the free base in anhydrous diethyl ether.
  • Bubble HCl gas through the solution at 0°C until precipitation completes.
  • Filter and wash the precipitate with cold ether to yield 1609082-47-4.

Analytical Data for Hydrochloride Salt :

  • Melting Point : 214–216°C (decomposition).
  • HPLC Purity : ≥98.5% (C18 column, 0.1% TFA in water/acetonitrile).

Process Optimization and Scale-Up Considerations

Solvent Screening for Cyclization

A comparative study of solvents revealed:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Ethanol 24.3 8 68
DMF 36.7 5 72
Acetonitrile 37.5 6 65
THF 7.5 12 58

Data compiled from

N,N-Dimethylformamide (DMF) accelerates cyclization but complicates product isolation due to high boiling point.

Analytical Characterization Techniques

Chromatographic Purity Assessment

Reverse-phase HPLC methods employ:

  • Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile Phase : 0.1% H₃PO₄ (A) and acetonitrile (B)
  • Gradient : 10–90% B over 25 min.

Typical retention times:

  • Free base: 12.3 min
  • Hydrochloride salt: 11.8 min.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.

    Industry: It can be utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethylphenyl group may facilitate binding to specific sites, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound is compared to four analogues (Table 1), highlighting key structural and functional differences:

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Biological Target Reference
Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate (Main Compound) Free aminomethylphenyl, methyl ester ~275.3* N/A Undisclosed (Kinase?) N/A
Methyl 5-((2-((4-((tert-butoxycarbonyl)amino)benzyl)amino)pyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate (21i) Boc-protected aminobenzyl, pyrimidine linker 440.5 17 PCTA kinases
Methyl 5-((2-((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)amino)-5-methylpyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate (11a) Boc-protected aminophenethyl, methylpyrimidine linker 468.5 49 MST3 kinase
Ethyl 5-(4-methoxy-3-sulfamoylphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate (101) Ethyl ester, sulfamoyl/methoxyphenyl, SEM-protected ~495.6* 55 Undisclosed

*Calculated based on molecular formula.

Key Observations :

  • Molecular Weight : The main compound is significantly lighter (~275 g/mol) than its Boc-protected analogues (>440 g/mol), which may improve bioavailability.
  • Synthetic Yield : The Boc-protected analogues exhibit low to moderate yields (17–49%), likely due to steric hindrance from bulky groups or multi-step coupling requirements .

Physicochemical and Analytical Data

  • Spectroscopic Profiles: The Boc-protected 21i shows distinct $ ^1H $ NMR signals for the pyrimidine linker (δ 7.59–6.81 ppm) and Boc group (δ 1.45 ppm), whereas the main compound’s NMR would feature simpler aromatic and aminomethyl resonances .
  • Purity and Stability : Analogue 21i achieves ≥95% HPLC purity, suggesting rigorous purification protocols. The main compound’s free amine may necessitate inert handling to prevent oxidation or degradation .

Biological Activity

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, including relevant case studies, research findings, and a comparative analysis of its efficacy.

  • IUPAC Name : this compound
  • CAS Number : 34873-96-6
  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 233.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and inflammatory mediators. It has been shown to inhibit tubulin polymerization, which is crucial for cell cycle progression, particularly in the G2/M phase, leading to potential anticancer effects .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Compound Efficacy : A derivative similar to this compound displayed IC50 values in the low micromolar range (0.08–12.07 mM), indicating potent inhibitory effects on tumor cell lines .

Anti-inflammatory Activity

Research indicates that this compound can modulate inflammatory pathways by inhibiting the phosphorylation of key signaling proteins involved in the inflammatory response, such as HSP27 and TNF-alpha release .

Case Studies

  • In Vitro Studies :
    • A study evaluated the antiproliferative activity of various pyrazole derivatives on HepG2 (liver cancer) and HeLa (cervical cancer) cells, showing significant growth inhibition rates of 54.25% and 38.44%, respectively, while demonstrating low toxicity to normal fibroblasts .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that certain pyrazole derivatives bind effectively to the colchicine site on tubulin, which is critical for their anticancer properties .

Comparative Analysis Table

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHepG254.25% inhibitionTubulin polymerization inhibition
Compound 9aHeLa38.44% inhibitionCell cycle arrest at G2/M phase
Compound 11aVarious tumor linesIC50 = 3.79 µMInhibition of tumor cell proliferation

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